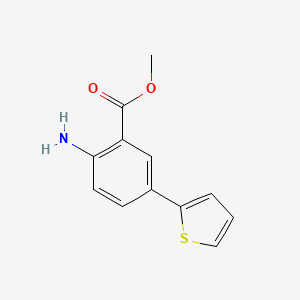

Methyl 2-amino-5-(thiophen-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-amino-5-(thiophen-2-yl)benzoate” is a chemical compound with the CAS Number: 926254-39-9 . It has a molecular weight of 233.29 . The IUPAC name for this compound is methyl 2-amino-5-(2-thienyl)benzoate . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives like “Methyl 2-amino-5-(thiophen-2-yl)benzoate” often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-(thiophen-2-yl)benzoate” is 1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-amino-5-(thiophen-2-yl)benzoate” is a powder that is stored at room temperature . It has a melting point of 159-161°C .Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 2-amino-5-(thiophen-2-yl)benzoate is a privileged heterocyclic compound with a thiophene ring system. Its derivatives have shown promise as potential biologically active compounds. Researchers have explored its use in drug development due to its diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Further investigations into its structure-activity relationships (SAR) could lead to novel drug candidates.

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in organic electronics. Methyl 2-amino-5-(thiophen-2-yl)benzoate can be incorporated into organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic semiconductor devices. Its electron-rich thiophene moiety contributes to charge transport and conductivity . Researchers continue to explore its potential in improving device performance.

Corrosion Inhibition

Thiophene derivatives, including Methyl 2-amino-5-(thiophen-2-yl)benzoate, find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors, such as coatings, oil pipelines, and metal alloys .

DNA Thermal Denaturation Studies

Researchers have investigated the interaction of Methyl 2-amino-5-(thiophen-2-yl)benzoate with DNA using temperature-controlled spectrometry. Understanding its binding affinity and stability with DNA can provide insights into potential therapeutic applications .

Coordination Chemistry

A novel metal complex was synthesized using Methyl 2-amino-5-(thiophen-2-yl)benzoate as a ligand with Zn(II) sulfate heptahydrate. The complex exhibited a distorted square pyramidal geometry. Such coordination complexes have implications in catalysis, materials science, and bioinorganic chemistry .

Anti-Inflammatory and Analgesic Activities

Specific derivatives of Methyl 2-amino-5-(thiophen-2-yl)benzoate have demonstrated anti-inflammatory and analgesic properties. These compounds could serve as potential alternatives to existing drugs like indomethacin and celecoxib .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

Thiophene-based analogs, like “Methyl 2-amino-5-(thiophen-2-yl)benzoate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, future research may continue to explore the synthesis and applications of these compounds in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name |

methyl 2-amino-5-thiophen-2-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNRKISKHNTAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)

![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)